molecular formula C11H6ClN3OS B7790178 6-(4-chlorophenyl)-4-oxo-2-sulfanyl-1H-pyrimidine-5-carbonitrile

6-(4-chlorophenyl)-4-oxo-2-sulfanyl-1H-pyrimidine-5-carbonitrile

Cat. No.: B7790178
M. Wt: 263.70 g/mol
InChI Key: XHPUHYGYTQUAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “6-(4-chlorophenyl)-4-oxo-2-sulfanyl-1H-pyrimidine-5-carbonitrile” is known as Streptavidin conjugated with Phycoerythrin/Cyanine7. Streptavidin is a tetrameric protein that binds to biotin with high affinity, while Phycoerythrin/Cyanine7 is a fluorescent dye used in various biological applications. This conjugate is particularly useful in immunofluorescent staining and flow cytometry due to its ability to detect biotinylated antibodies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Streptavidin is conjugated with Phycoerythrin/Cyanine7 under optimal conditions to ensure high affinity binding and fluorescence. The preparation involves the following steps:

    Streptavidin Production: Streptavidin is produced through recombinant DNA technology, where the gene encoding streptavidin is inserted into a suitable host organism, such as . The host organism expresses the protein, which is then purified through affinity chromatography.

    Conjugation with Phycoerythrin/Cyanine7: The purified streptavidin is then conjugated with Phycoerythrin/Cyanine7. This process involves the use of cross-linking agents that facilitate the binding of the fluorescent dye to the protein.

Industrial Production Methods

In industrial settings, the production of Streptavidin conjugated with Phycoerythrin/Cyanine7 follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Streptavidin conjugated with Phycoerythrin/Cyanine7 primarily undergoes non-covalent interactions rather than traditional chemical reactions. it can participate in the following types of interactions:

Common Reagents and Conditions

The common reagents used in the preparation and application of this compound include:

Major Products Formed

The major product formed from the interaction of Streptavidin conjugated with Phycoerythrin/Cyanine7 is the biotin-streptavidin complex, which is highly stable and fluorescent .

Scientific Research Applications

Streptavidin conjugated with Phycoerythrin/Cyanine7 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Streptavidin conjugated with Phycoerythrin/Cyanine7 involves the following steps:

    Fluorescence Emission: The Phycoerythrin/Cyanine7 dye emits fluorescence when excited by specific wavelengths of light.

Comparison with Similar Compounds

Similar Compounds

    Streptavidin conjugated with Phycoerythrin: Similar to Streptavidin conjugated with Phycoerythrin/Cyanine7 but without the Cyanine7 component.

    Streptavidin conjugated with Fluorescein: Uses fluorescein as the fluorescent dye instead of Phycoerythrin/Cyanine7.

    Streptavidin conjugated with Allophycocyanin: Uses allophycocyanin as the fluorescent dye

Uniqueness

Streptavidin conjugated with Phycoerythrin/Cyanine7 is unique due to its combination of high-affinity biotin binding and the specific fluorescence properties of Phycoerythrin/Cyanine7. This makes it particularly useful in applications requiring high sensitivity and specificity .

Properties

IUPAC Name

6-(4-chlorophenyl)-4-oxo-2-sulfanyl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3OS/c12-7-3-1-6(2-4-7)9-8(5-13)10(16)15-11(17)14-9/h1-4H,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPUHYGYTQUAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)N=C(N2)S)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)N=C(N2)S)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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